1,1-Dimethyl-2-phenylsiletane
Description
Properties
CAS No. |
52500-06-8 |
|---|---|
Molecular Formula |
C11H16Si |
Molecular Weight |
176.33 g/mol |
IUPAC Name |
1,1-dimethyl-2-phenylsiletane |
InChI |
InChI=1S/C11H16Si/c1-12(2)9-8-11(12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
BQNMTZIRQLZSLG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC1C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl-2-phenylsiletane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to silanes using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed:
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various substituted siletanes depending on the electrophile used
Scientific Research Applications
1,1-Dimethyl-2-phenylsiletane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a component in biomedical devices and implants.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-phenylsiletane involves its interaction with various molecular targets and pathways. In chemical reactions, the silicon atom’s ability to form stable bonds with carbon and other elements plays a crucial role. The compound’s reactivity is influenced by the electronic effects of the phenyl and methyl groups, which can stabilize or destabilize intermediates during reactions.
Comparison with Similar Compounds
Structural Differences :
- Substituents: Features two 2,6-dimethylphenyl groups at the 1-positions, compared to the dimethyl and phenyl groups in 1,1-Dimethyl-2-phenylsiletane.
- Reactivity:
- The electron-donating methyl groups on the aryl rings may enhance thermal stability, whereas the phenyl group in this compound could increase electrophilicity at the silicon center due to reduced steric shielding .
1,1-Diphenylethylene (CAS 530-48-3)
Structural Contrast :
- Core Structure: A carbon-based ethylene derivative with two phenyl groups, unlike the silicon-containing ring of this compound.
Electronic and Steric Properties : - The absence of ring strain in the ethylene backbone reduces reactivity toward ring-opening. However, conjugation between the phenyl groups and the double bond in 1,1-diphenylethylene enhances resonance stabilization, a feature absent in silacyclobutanes.
Applications : - Primarily used in polymer chemistry and as a ligand precursor, contrasting with silacyclobutanes’ roles in silicon-based material synthesis .
2-(1-Phenylethyl)-p-xylene (CAS 6165-51-1)
Substitution Patterns :
- Contains a para-xylene backbone with a phenylethyl substituent, differing from the silacyclobutane core.
Steric and Electronic Effects : - The para-substitution on the xylene ring minimizes steric clashes, while the phenyl group introduces aromatic π-π interactions. In contrast, this compound’s ring strain and silicon’s electrophilicity dominate its reactivity .
1-[3-(Dimethylamino)phenyl]ethan-1-one (CAS Not Provided)
Functional Group Influence :
- The dimethylamino group acts as a strong electron donor, altering the compound’s electronic profile compared to the phenyl and methyl groups in this compound. Reactivity:
- The ketone group enables nucleophilic additions, whereas silacyclobutanes typically undergo ring-opening reactions via cleavage of the Si–C bond under thermal or catalytic conditions .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Key Properties/Reactivity |
|---|---|---|---|---|
| This compound | Not Provided | CₙH₂ₘSi | 1,1-dimethyl, 2-phenyl | High ring strain, electrophilic Si |
| 1,1-Bis(2,6-dimethylphenyl)siletane | 656824-69-0 | C₁₉H₂₄Si | 1,1-bis(2,6-dimethylphenyl) | Enhanced steric stabilization |
| 1,1-Diphenylethylene | 530-48-3 | C₁₄H₁₂ | Two phenyl groups on ethylene | Resonance-stabilized, low strain |
| 2-(1-Phenylethyl)-p-xylene | 6165-51-1 | C₁₆H₁₈ | Phenylethyl, para-xylene | Aromatic interactions, low reactivity |
| 1-[3-(Dimethylamino)phenyl]ethan-1-one | Not Provided | C₁₀H₁₃NO | Dimethylamino, ketone | Nucleophilic addition, electron-rich |
Key Research Findings
- Silacyclobutane Stability : Bulky aryl substituents (e.g., 2,6-dimethylphenyl) significantly reduce ring strain in silacyclobutanes compared to alkyl-substituted analogs .
- Reactivity Trends : Silicon’s larger atomic size compared to carbon results in longer bond lengths and distinct ring-opening pathways, making silacyclobutanes more reactive than carbon-based cyclic compounds like 1,1-diphenylethylene .
- Electronic Effects : Electron-donating groups (e.g., methyl) stabilize silacyclobutanes, while electron-withdrawing groups (e.g., phenyl) enhance electrophilicity at silicon, influencing reaction kinetics .
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